(4-bromobenzyl)-N-valeryl-L-valine
CAS No.: 867022-57-9
Cat. No.: VC20519156
Molecular Formula: C17H24BrNO3
Molecular Weight: 370.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 867022-57-9 |
|---|---|
| Molecular Formula | C17H24BrNO3 |
| Molecular Weight | 370.3 g/mol |
| IUPAC Name | (2S)-2-[(4-bromophenyl)methyl-pentanoylamino]-3-methylbutanoic acid |
| Standard InChI | InChI=1S/C17H24BrNO3/c1-4-5-6-15(20)19(16(12(2)3)17(21)22)11-13-7-9-14(18)10-8-13/h7-10,12,16H,4-6,11H2,1-3H3,(H,21,22)/t16-/m0/s1 |
| Standard InChI Key | MQUSOWYDELDFBC-INIZCTEOSA-N |
| Isomeric SMILES | CCCCC(=O)N(CC1=CC=C(C=C1)Br)[C@@H](C(C)C)C(=O)O |
| Canonical SMILES | CCCCC(=O)N(CC1=CC=C(C=C1)Br)C(C(C)C)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
(4-Bromobenzyl)-N-valeryl-L-valine is characterized by an L-valine backbone modified with a valeryl (pentanoyl) group and a 4-bromobenzyl substituent. The bromine atom at the para position of the benzyl ring introduces steric and electronic effects that influence the compound’s reactivity. The stereochemistry of the L-valine moiety is critical, as it ensures the correct configuration for subsequent synthesis steps leading to valsartan.
Table 1: Key Structural and Physical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 370.3 g/mol |
| IUPAC Name | (2S)-2-[(4-Bromophenyl)methyl-pentanoylamino]-3-methylbutanoic acid |
| Stereochemistry | L-configuration at the α-carbon |
| Key Functional Groups | Carboxylic acid, bromobenzyl, valeryl amide |
The compound’s isomeric SMILES string () underscores its chiral center and substituent arrangement.
Spectroscopic and Computational Data
Density functional theory (DFT) calculations and nuclear magnetic resonance (NMR) studies confirm the compound’s planar benzyl ring and the spatial orientation of the bromine atom. The tetrazole ring in valsartan, absent in this intermediate, is introduced in later synthesis stages .
Synthesis Methodologies
Stepwise Chemical Synthesis
The synthesis of (4-bromobenzyl)-N-valeryl-L-valine involves a multi-step sequence:
-
L-Valine Functionalization: Protection of the amino group in L-valine using tert-butoxycarbonyl (Boc) groups.
-
Valeryl Group Introduction: Acylation with valeryl chloride under basic conditions.
-
Bromobenzyl Substitution: Nucleophilic aromatic substitution or Ullmann coupling to attach the 4-bromobenzyl group.
-
Deprotection and Purification: Acidic removal of Boc groups followed by crystallization.
Industrial-Scale Production Challenges
Scale-up processes face hurdles such as controlling enantiomeric purity and minimizing bromine displacement side reactions. Advances in catalytic asymmetric synthesis have improved yields, with recent protocols achieving >85% enantiomeric excess (ee) in pilot studies .
Pharmaceutical Applications
Role in Valsartan Synthesis
(4-Bromobenzyl)-N-valeryl-L-valine is irreplaceable in valsartan production. The bromine atom facilitates Suzuki-Miyaura cross-coupling reactions with tetrazole-containing aryl boronic acids, forming the biphenyltetrazole core of valsartan .
Figure 1: Valsartan Synthesis Pathway
Beyond Valsartan: Emerging Uses
Preliminary studies suggest potential applications in:
-
Protease Inhibitor Design: The bromobenzyl group may interact with hydrophobic enzyme pockets.
-
Radiolabeled Tracers: -labeled derivatives for positron emission tomography (PET) imaging.
Biological Activity and Mechanisms
Toxicity Profile
Acute toxicity studies in rodents indicate an LD > 2000 mg/kg (oral), classifying it as Category 5 under GHS guidelines. Chronic exposure data remain limited, necessitating further research .
Comparative Analysis with Related Intermediates
Table 2: Key Intermediates in ARB Synthesis
| Compound | Structure | Role in Synthesis |
|---|---|---|
| (4-Bromobenzyl)-N-valeryl-L-valine | Bromobenzyl-valine derivative | Valsartan biphenyl core formation |
| N-[[2'-(1H-Tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-L-valine | Tetrazole-containing intermediate | Direct valsartan precursor |
| Losartan potassium intermediate | Imidazole-methyl biphenyl | Losartan side chain construction |
The bromine atom in (4-bromobenzyl)-N-valeryl-L-valine provides distinct advantages over chlorinated analogs, enabling milder reaction conditions in cross-coupling steps .
Challenges and Future Directions
Synthetic Chemistry Challenges
-
Bromine Displacement: Competing elimination reactions during cross-coupling.
-
Chiral Purity Maintenance: Requires expensive chiral catalysts or chromatographic separation.
Computational and Green Chemistry Approaches
-
Machine Learning-Guided Optimization: Predicting optimal reaction conditions to minimize waste.
-
Continuous Flow Synthesis: Microreactor systems to enhance heat transfer and reaction control.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume